molecular formula C22H17N5O3 B283030 Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Katalognummer B283030
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: CJSSZZHQFWDNMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, also known as EMD-1214063, is a novel small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is a family of enzymes that play a crucial role in DNA repair and cell survival. Inhibition of PARP has emerged as a promising strategy for the treatment of cancer, particularly in patients with BRCA mutations.

Wirkmechanismus

Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate works by inhibiting PARP, an enzyme that plays a crucial role in DNA repair. PARP inhibitors work by preventing the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death. In patients with BRCA mutations, PARP inhibitors have shown particular promise as a targeted therapy, as these mutations make cancer cells more dependent on PARP for DNA repair.
Biochemical and Physiological Effects
Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to have potent antitumor activity in preclinical models of cancer. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models. In addition, Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is its potency and selectivity for PARP inhibition. This makes it a valuable tool for studying the role of PARP in DNA repair and cancer biology. However, one limitation of Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several potential future directions for the development of PARP inhibitors like Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. One area of interest is the combination of PARP inhibitors with other targeted therapies, such as immune checkpoint inhibitors. Another area of interest is the development of PARP inhibitors for the treatment of other diseases beyond cancer, such as neurodegenerative diseases. Finally, there is ongoing research into the development of new PARP inhibitors with improved pharmacological properties, such as increased solubility and bioavailability.

Synthesemethoden

The synthesis of Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate was first reported by scientists at Merck KGaA in 2014. The synthesis involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the triazolopyrimidine ring system through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The final product is obtained in good yield and high purity through a series of purification steps.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in a variety of cancer cell lines, including breast, ovarian, and lung cancer. Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models. Clinical trials of Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate are currently ongoing in patients with advanced solid tumors and hematologic malignancies.

Eigenschaften

Molekularformel

C22H17N5O3

Molekulargewicht

399.4 g/mol

IUPAC-Name

ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C22H17N5O3/c1-3-30-21(29)19-25-27(16-11-7-8-14(2)12-16)22-24-18(15-9-5-4-6-10-15)17(13-23)20(28)26(19)22/h4-12H,3H2,1-2H3

InChI-Schlüssel

CJSSZZHQFWDNMM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)C3=CC=CC=C3)C4=CC=CC(=C4)C

Kanonische SMILES

CCOC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)C3=CC=CC=C3)C4=CC=CC(=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.